4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is a chemical compound with the molecular formula . It is characterized by a benzoic acid moiety linked to a dimethylpyrimidinyl group through a methylamino linkage. This compound is an analog of methotrexate, a well-known chemotherapeutic agent, which suggests potential applications in cancer treatment and other therapeutic areas .
The synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid typically involves the following steps:
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid can undergo several chemical reactions:
The mechanism of action for 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid is hypothesized to be similar to that of methotrexate. It potentially inhibits the growth of rapidly dividing cells, particularly cancer cells, by interfering with folate metabolism. The structural similarity to methotrexate suggests that it may act as a competitive inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
The physical properties of 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid include:
Chemical properties include its reactivity in various organic reactions such as oxidation, reduction, and substitution as previously mentioned .
4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid has several applications in scientific research:
This compound represents a significant area of interest due to its potential therapeutic benefits and versatility in chemical synthesis.
The classical synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid (CAS 81261-97-4) relies on nucleophilic aromatic substitution (SNAr) between 2-chloro-4,6-dimethylpyrimidine and 4-aminobenzoic acid (PABA). This reaction proceeds via a two-step mechanism involving nucleophile attack followed by elimination of chloride. The reaction typically employs high-boiling polar aprotic solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAc) at temperatures between 130-160°C for 12-24 hours. The electron-donating methyl groups at positions 4 and 6 of the pyrimidine ring significantly activate the C-2 position toward nucleophilic displacement by reducing the energy barrier for Meisenheimer complex formation [1] [3].
A critical challenge in traditional synthesis is the competitive formation of bis-aryl byproducts, particularly when stoichiometric imbalances favor excess pyrimidine chloride. Acid-base interactions between the carboxylic acid group of PABA and the basic reaction medium can also lead to reduced nucleophilicity. Optimization studies demonstrate that maintaining a slight excess of PABA (1.2–1.5 equivalents) relative to the pyrimidine chloride, coupled with the addition of molecular sieves to control liberated HCl, increases yields to 65-72%. The crude product typically requires extensive purification via recrystallization from ethanol-water mixtures to remove unreacted starting materials and ionic byproducts, with the purified compound exhibiting a characteristic melting point of 172-174°C [2] [3].
Table 1: Traditional Synthesis Optimization Parameters
Variable | Suboptimal Conditions | Optimized Conditions | Yield Impact |
---|---|---|---|
Solvent | Toluene | DMF/DMAc | +25-30% |
Temperature | 100°C | 140-150°C | +15-20% |
Molar Ratio (Pyrimidine:PABA) | 1:1 | 1:1.2 | +10-12% |
Reaction Time | 8 hours | 18 hours | +8-10% |
Additive | None | 3Å Molecular Sieves | +5-7% |
Microwave irradiation has revolutionized the synthesis of pyrimidinyl-amino benzoic acids by reducing reaction times from hours to minutes while improving yields and purity. A demonstrated protocol involves irradiating a mixture of PABA and 2-chloro-4,6-dimethylpyrimidine in isopropanol with triethylamine (TEA) as base at 150°C for 20 minutes. This approach achieves 70% isolated yield – comparable to traditional methods but with a 50-60 fold reduction in reaction time. Microwave-specific advantages include precise temperature control, elimination of thermal gradients, and suppression of thermal decomposition pathways .
Green chemistry innovations focus on solvent selection and catalyst recovery. Cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) have emerged as sustainable alternatives to DMF due to their low toxicity, biodegradability, and excellent ability to solubilize polar intermediates. When combined with immobilized base catalysts such as aminopropyl-functionalized silica gel, these systems permit straightforward catalyst filtration and reuse over 3-5 cycles without significant yield degradation (≤8% reduction per cycle). Reaction mass efficiency (RME) improves by 40-45% compared to traditional routes due to reduced solvent consumption and elimination of aqueous workup steps .
Transition metal catalysis enables the coupling of halogenated benzoic acids with aminopyrimidines under milder conditions than classical SNAr. Palladium-based systems, particularly those employing Pd(dppf)Cl₂ (1-2 mol%) with Xantphos as ligand and Cs₂CO₃ as base in toluene/water mixtures, facilitate Buchwald-Hartwig amination between 4-bromobenzoic acid and 4,6-dimethylpyrimidin-2-amine. This method operates effectively at 80-90°C with yields reaching 78-85%. Key mechanistic advantages include: (1) oxidative addition rate enhancement by electron-deficient phosphine ligands; (2) base-assisted elimination enabling catalytic turnover; and (3) suppression of protodehalogenation by controlling proton sources [4] [6].
Copper-catalyzed systems offer a cost-effective alternative, with CuI (5 mol%)/L-proline (10 mol%) in DMSO achieving 70-75% yields at 100°C within 8 hours. Recent advances utilize copper nanoparticles (3-5 nm) stabilized on mesoporous TiO₂, which enhance turnover frequency (TOF) by 3.5× compared to homogeneous catalysts due to improved dispersion and reduced agglomeration. Catalytic efficiency remains sensitive to the electronic environment – electron-donating methyl groups on the pyrimidine ring accelerate reductive elimination, while carboxylic acid groups require protection (e.g., as methyl esters) to prevent catalyst poisoning [4] [6].
Table 2: Catalyst Performance in C-N Coupling Reactions
Catalyst System | Ligand/Support | Temperature | Time | Yield | Advantages/Limitations |
---|---|---|---|---|---|
Pd(OAc)₂ (2 mol%) | Xantphos | 90°C | 12 h | 85% | High yield; expensive Pd |
CuI (5 mol%) | L-Proline | 100°C | 8 h | 72% | Low cost; moderate yield |
Cu NPs/TiO₂ (3 mol%) | Mesoporous TiO₂ | 85°C | 6 h | 80% | Recyclable 5×; requires protection |
Pd(dppf)Cl₂ (1.5 mol%) | None | 85°C | 10 h | 82% | No additional ligand; moisture-sensitive |
Crystallization remains the dominant purification technique for 4-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid due to its favorable solubility differentials. Optimal purification employs ethanol-water (3:1 v/v) as the solvent/antisolvent pair, producing needle-like crystals with ≥99% purity (HPLC-UV). Yield optimization studies reveal that controlled cooling at 0.5°C/minute from reflux temperature to 4°C significantly enhances crystal uniformity and excludes regioisomeric impurities like 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid, which co-crystallize under rapid cooling conditions [1] [3].
Chromatographic purification becomes necessary when synthesizing N-methylated analogs like 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid (CAS 387350-50-7). Reverse-phase C18 silica with acetonitrile/water gradients (15–45% ACN over 30 min) effectively separates the N-methyl derivative (Rₜ = 12.7 min) from the non-methylated parent compound (Rₜ = 9.3 min). Process-scale yield optimization leverages continuous flow crystallization with in-line monitoring (Raman spectroscopy), which increases overall isolated yield to 87-90% by precisely controlling supersaturation levels and minimizing solvent retention in the crystal lattice [2] [4].
Impurity profiling identifies three primary byproducts requiring management:
Reducing these impurities involves pH control (maintaining reaction pH 7.5-8.5), strict exclusion of moisture, and use of non-alcoholic solvents. Final products typically exhibit ≥95% purity (NMR) following these protocols [3] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7